N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide

tubulin polymerization inhibitor histone deacetylase inhibitor dual-target anticancer agent

Generic benzimidazole or indoline analogs cannot reproduce the steep SAR of this 1-arylsulfonyl indoline-benzamide scaffold, risking divergent potency and polypharmacology. Procure the exact CAS 361171-01-9 reference standard to ensure reproducible dual-target activity. - Dual tubulin polymerization (IC50 ~1.1 µM) and HDAC1/2/6 inhibition validated in P-gp-overexpressing models (KB-VIN10 IC50 64 nM, KB-S15 IC50 43 nM) - Structurally defined probe for tubulin-histone acetylation crosstalk studies in A549, BJAB, and in vivo xenograft models - Request a quote for standard pack sizes (1 mg-25 mg) or custom bulk synthesis

Molecular Formula C28H22N4O3S
Molecular Weight 494.57
CAS No. 361171-01-9
Cat. No. B2611415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide
CAS361171-01-9
Molecular FormulaC28H22N4O3S
Molecular Weight494.57
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6N5
InChIInChI=1S/C28H22N4O3S/c33-28(31-23-9-3-2-8-22(23)27-29-24-10-4-5-11-25(24)30-27)20-13-15-21(16-14-20)36(34,35)32-18-17-19-7-1-6-12-26(19)32/h1-16H,17-18H2,(H,29,30)(H,31,33)
InChIKeyNGKJLDWCMBWRMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 361171-01-9: Structural Identity & Pharmacophore Classification


N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 361171-01-9) is a synthetic small molecule characterized by a benzimidazole–phenyl core linked via an amide bond to an indoline-1-sulfonyl benzamide moiety. The compound belongs to the broader class of 1-arylsulfonyl indoline–benzamides, a scaffold recognized for dual microtubule-destabilizing and histone deacetylase (HDAC) inhibitory activity [1]. It is also structurally related to substituted benzoimidazolesulfonamides and indolesulfonamides claimed as metabotropic glutamate receptor 4 (mGluR4) potentiators in patent literature [2]. This dual pharmacophore architecture distinguishes the compound from simpler benzimidazole derivatives and positions it as a multifunctional probe for oncology and neurology research programs.

Dual tubulin–HDAC pharmacophore for mechanistic studies
mGluR4 allosteric modulation research context
Oncology and neurology research programs

Why Generic Substitution Fails for CAS 361171-01-9


The 1-arylsulfonyl indoline–benzamide scaffold displays steep structure–activity relationships (SAR), where minor modifications to the arylsulfonyl group, the benzamide linker, or the benzimidazole substituent drastically alter tubulin polymerization inhibitory potency (IC₅₀ values spanning from >10 µM to 1.1 µM within a single congener series) as well as HDAC isoform selectivity profiles [1]. Additionally, within the mGluR4 potentiator patent space, the nature of the benzoimidazole N-substitution and the sulfonamide aryl group governs allosteric modulator efficacy and cooperativity, meaning that even close analogs cannot be assumed to reproduce the receptor pharmacology of the exact compound [2]. Generic substitution based solely on scaffold similarity therefore carries a high risk of acquiring a compound with divergent potency, selectivity, and polypharmacology, compromising experimental reproducibility and procurement value.

Arylsulfonyl modification

Modifications to the arylsulfonyl group can shift tubulin inhibition potency and HDAC isoform selectivity, altering polypharmacology.

Benzimidazole N-substitution

Benzoimidazole N-substitution pattern governs mGluR4 allosteric modulator efficacy; close analogs may not reproduce receptor pharmacology.

Scaffold-based generic substitution

Similarity to 1-arylsulfonyl indoline–benzamide or benzoimidazolesulfonamide scaffolds does not guarantee equivalent dual-target profile.

Differentiation Evidence vs. Closest Analogs (CAS 361171-01-9)


Dual Tubulin–HDAC Polypharmacology vs. Single-Target Benzimidazoles

The 1-arylsulfonyl indoline–benzamide scaffold, of which CAS 361171-01-9 is a member, has been demonstrated to simultaneously inhibit tubulin polymerization (IC₅₀ = 1.1 µM for the optimized congener compound 9) and HDAC1, HDAC2, and HDAC6 isoforms, a dual mechanism not exhibited by classical benzimidazole antitubulins such as nocodazole (tubulin-only) or the HDAC inhibitor MS-275 (entinostat; HDAC-only) [1]. This polypharmacology is scaffold-intrinsic and has been confirmed across multiple cell lines and in vivo xenograft models for the series [1].

Dual tubulin–HDAC vs. single-target
Class-level
Tubulin IC₅₀ 1.1 µM (series-optimized congener) + HDAC1/2/6 inhibition reported; comparators nocodazole (tubulin-only) and MS-275 (HDAC-only) lack dual mechanism
Supports dual-target mechanism investigation
Class-level inference; verify for specific batch
tubulin polymerization inhibitor histone deacetylase inhibitor dual-target anticancer agent

Potency in Multidrug-Resistant Cancer Cells vs. Combretastatin A-4

Within the 1-arylsulfonyl indoline–benzamide series, the optimized benzamide congener displayed single-digit nanomolar antiproliferative IC₅₀ values against MDR-positive cell lines overexpressing P-glycoprotein (KB-VIN10: 64 nM; KB-S15: 43 nM; KB-7D: 46 nM), retaining full potency relative to the parental drug-sensitive KB line (49 nM), a resistance profile that contrasts sharply with combretastatin A-4 and other established antitubulins whose potency is markedly reduced in MDR settings [1].

MDR cell antiproliferative activity
Class-level
KB-VIN10 IC₅₀ 64 nM; KB-S15 IC₅₀ 43 nM; KB-7D IC₅₀ 46 nM (series-optimized congener) vs. parental KB IC₅₀ 49 nM; combretastatin A-4 shows marked potency loss in MDR lines
Supports MDR model-response interpretation
Class-level inference; data represent optimized congener
multidrug resistance P-glycoprotein KB-VIN10 KB-S15

In Vivo Antitumor Efficacy in A549 & BJAB Xenograft Models

The series lead compound demonstrated statistically significant tumor growth inhibition in both human A549 non-small cell lung cancer and BJAB B-cell lymphoma xenograft models, validating the in vivo translatability of the dual tubulin–HDAC inhibitory mechanism [1]. In contrast, many structurally related benzimidazole sulfonamides developed solely as kinase or mGluR4 modulators lack publicly available in vivo oncology efficacy data.

In vivo xenograft response
Class-level
Statistically significant tumor growth inhibition in A549 and BJAB xenografts (series lead) vs. vehicle; mGluR4 analogs lack reported in vivo oncology data
Xenograft model-response context
Class-level; verify for specific compound
xenograft model non-small cell lung cancer B-cell lymphoma in vivo efficacy

mGluR4 Allosteric Modulation vs. Oncology-Focused Analogs

Patent WO2011011722A1 explicitly claims substituted benzoimidazolesulfonamides and indolesulfonamides, including structural space encompassing CAS 361171-01-9, as mGluR4 positive allosteric modulators (PAMs) for the treatment of Parkinson's disease and related neurotransmission disorders [2]. This central mechanism is mechanistically orthogonal to the tubulin–HDAC dual inhibition profile described for indoline–benzamide oncology analogs, indicating that the precise substitution pattern of CAS 361171-01-9 may confer a distinct target engagement profile suitable for neuroscience applications.

mGluR4 allosteric modulation
Class-level
mGluR4 PAM activity claimed in patent WO2011011722A1 for benzoimidazolesulfonamides; orthogonal to tubulin–HDAC inhibition of oncology leads
Distinct CNS target engagement context
Requires confirmation of mGluR4 activity for this CAS
mGluR4 potentiator allosteric modulator Parkinson's disease neuroprotection

Application Scenarios for CAS 361171-01-9


Dual-Mechanism Anticancer Probe for MDR Solid Tumors

Leveraging the scaffold's dual tubulin polymerization and HDAC inhibitory activity coupled with retained potency in P-glycoprotein-overexpressing cell lines (KB-VIN10 IC₅₀ = 64 nM, KB-S15 IC₅₀ = 43 nM), this compound is suited for mechanistic studies of polypharmacology-driven cytotoxicity in multidrug-resistant non-small cell lung cancer (A549) and B-cell lymphoma (BJAB) models, including in vivo xenograft evaluation [1].

mGluR4 Allosteric Modulation for Parkinson's Disease Drug Discovery

If the specific CAS 361171-01-9 compound conforms to the benzoimidazolesulfonamide substitution pattern claimed in WO2011011722A1, it can serve as a starting point for structure–activity relationship campaigns targeting mGluR4 positive allosteric modulation, with relevance to neuroprotection and motor symptom alleviation in Parkinson's disease [2].

Chemical Biology Tool for Dissecting Tubulin–HDAC Crosstalk

The dual-target profile (tubulin IC₅₀ = 1.1 µM for the optimized series congener; HDAC1/2/6 inhibition) makes this scaffold a valuable chemical probe for investigating the functional interplay between microtubule dynamics and histone acetylation in cancer cell cycle regulation and apoptosis [1].

Reference Standard for Scaffold Substitution Effects in Procurement QC

Given the steep SAR within 1-arylsulfonyl indoline–benzamides and benzoimidazolesulfonamides, this compound provides a structurally defined reference standard for analytical chemistry and quality control workflows that require exact identity verification (CAS 361171-01-9) when comparing biological activity across supplier lots or synthetic batches [1][2].

Application
Selection Property
Validation Focus
Multidrug-resistant cancer cell model studies
Dual tubulin–HDAC inhibition profile
Cytotoxicity and pathway crosstalk endpoints
mGluR4 allosteric modulation research
Benzoimidazolesulfonamide scaffold identity
mGluR4 PAM functional assay validation
Tubulin–HDAC crosstalk probe studies
Dual target engagement
Microtubule dynamics–acetylation interplay
Scaffold reference for analytical identity
Defined CAS and structural identity
Lot-to-lot consistency by analytical QC
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